6-Nitropyridine-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVWJORISZTRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250886-68-0 | |
| Record name | 6-nitropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for 6 Nitropyridine 3 Sulfonyl Chloride
Precursor Synthesis Pathways to Obtain Key Intermediates for 6-Nitropyridine-3-sulfonyl chloride
The formation of this compound relies on the successful synthesis of key pyridine-based intermediates. The two primary strategies involve the functionalization of aminopyridines and the direct nitration of the pyridine (B92270) scaffold.
A common pathway to pyridine-3-sulfonyl chlorides involves the diazotization of 3-aminopyridine (B143674). In this process, the amino group is converted into a diazonium salt, which is a versatile intermediate.
The reaction of 3-aminopyridine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, rapidly generates the 3-diazopyridinium cation. nih.gov This diazonium salt is often unstable and can be readily converted into other functional groups. nih.govrsc.org For the synthesis of sulfonyl chlorides, the diazonium salt is typically subjected to a sulfonyl chlorination reaction. One method involves converting 3-aminopyridine to an intermediate fluoboric acid diazonium salt, which is then reacted with a thionyl chloride solution containing a catalyst like cuprous chloride or cupric chloride to yield pyridine-3-sulfonyl chloride. google.com
The reactivity of aminopyridines in diazotization reactions can differ significantly from their aniline (B41778) counterparts due to the electronic effects of the nitrogen atom within the aromatic ring. google.com The stability of the resulting pyridinediazonium salts is also a critical factor. google.com For instance, the 3-diazopyridinium ion is relatively unstable and can hydrolyze to 3-hydroxypyridine. nih.gov Therefore, controlling the reaction conditions is crucial for achieving high yields of the desired sulfonyl chloride. A green chemistry approach has been developed that utilizes 3-aminopyridine as a starting material and avoids the use of phosphorus pentachloride and phosphorus oxychloride, thereby reducing environmental impact. patsnap.com This method involves a diazo-reaction followed by a substitution reaction to produce 3-pyridine sulfonyl chloride with yields reported to be above 80%. patsnap.com
Table 1: Comparison of Diazotization Methods for Pyridine-3-sulfonyl chloride Synthesis
| Starting Material | Reagents | Key Intermediate | Final Product | Reported Yield | Reference |
|---|
Introducing a nitro group at the 6-position of the pyridine ring is a key step. Direct nitration of pyridine itself is challenging, often requiring harsh conditions and resulting in low yields of 3-nitropyridine (B142982). scribd.com However, alternative methods have been developed. One such method involves reacting pyridine with dinitrogen pentoxide (DNP) in an organic solvent, which forms an N-nitropyridinium nitrate (B79036) intermediate. epa.gov This intermediate, upon reaction with aqueous sodium bisulfite, can yield 3-nitropyridine through a series of transient species. epa.govntnu.no The mechanism is thought to involve a researchgate.netresearchgate.net sigmatropic shift of the nitro group. epa.govntnu.no
For substrates that are already sulfonated, such as pyridine-3-sulfonic acid, nitration can be achieved, although specific conditions are required. The direct nitration of pyridine-3-sulfonic acid is not as straightforward as nitrating simpler aromatic compounds. The strong electron-withdrawing nature of both the sulfonic acid group and the pyridine nitrogen deactivates the ring towards electrophilic attack.
A more common strategy is to nitrate a substituted pyridine and then introduce the sulfonyl chloride group. For example, 2-amino-5-chloropyridine (B124133) can be nitrated using a mixture of concentrated sulfuric acid and 30% hydrogen peroxide to yield 5-chloro-2-nitropyridine. chemicalbook.com Similarly, 2,4-dihydroxypyridine (B17372) can be nitrated using nitric acid and acetic acid. google.com These nitrated pyridines then serve as precursors for the subsequent introduction of the sulfonyl chloride moiety.
Table 2: Nitration Methods for Pyridine Derivatives
| Starting Material | Nitrating Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Pyridine | Dinitrogen pentoxide, then NaHSO₃ | 3-Nitropyridine | Organic solvent, room temperature | epa.govntnu.no |
| Pyridine | KNO₃, H₂SO₄ | 3-Nitropyridine | 300°C | scribd.com |
| 2-Amino-5-chloropyridine | H₂O₂, H₂SO₄ | 5-Chloro-2-nitropyridine | 20°C, 48 hours | chemicalbook.com |
| 2,4-Dihydroxypyridine | HNO₃, Acetic Acid | 2,4-Dihydroxy-3-nitropyridine | Not specified | google.com |
Chlorosulfonation Reactions for Direct Formation of the Sulfonyl Chloride Moiety
The direct conversion of a sulfonic acid or its salt into a sulfonyl chloride is a fundamental transformation in the synthesis of this compound.
A well-established method for the synthesis of sulfonyl chlorides from sulfonic acids or their salts is the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). orgsyn.org For the synthesis of pyridine-3-sulfonyl chloride, pyridine-3-sulfonic acid is reacted with phosphorus pentachloride. google.comgoogle.com The reaction can be performed in a solvent like chlorobenzene (B131634) or trifluoromethylbenzene to improve safety and control. google.com Using a solvent avoids the need for handling phosphorus oxychloride as a waste product. google.com
The reaction of sodium benzenesulfonate (B1194179) with either PCl₅ or POCl₃ requires heating to high temperatures (170-180°C) for several hours to achieve good yields. orgsyn.org A patent describes the production of pyridine-3-sulfonyl chloride by reacting pyridine-3-sulfonic acid with PCl₅, where the PCl₅ is added stepwise or continuously to the reaction solution. google.com This method aims to reduce byproducts and increase the yield. google.com The reaction is typically carried out at temperatures between 100 and 140°C. google.com
In the context of nitropyridines, 4-chloro-3-nitropyridine-2-ol can be reacted with phosphorus oxychloride in the presence of a base like triethylamine (B128534) to produce 2,4-dichloro-3-nitropyridine. google.com
Table 3: Chlorination of Pyridine-3-sulfonic Acid using Phosphorus Reagents
| Starting Material | Chlorinating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine-3-sulfonic acid | Phosphorus pentachloride | Chlorobenzene | 120°C | 91.7% | google.com |
| Pyridine-3-sulfonic acid | Phosphorus pentachloride | Monochlorobenzene | 120°C | 82.8% | google.com |
| Pyridine-3-sulfonic acid | Phosphorus pentachloride | Trifluoromethylbenzene | Not specified | - | google.com |
| Sodium benzenesulfonate | Phosphorus pentachloride | None | 170-180°C | 75-80% | orgsyn.org |
| Sodium benzenesulfonate | Phosphorus oxychloride | None | 170-180°C | 74-87% | orgsyn.org |
Beyond phosphorus-based reagents, other chlorinating agents can be employed for the synthesis of sulfonyl chlorides. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides and can also be used for sulfonyl chloride synthesis. A patented "green" method for producing 3-pyridine sulfonyl chloride involves the reaction of 3-aminopyridine with an aqueous solution of sulfurous acid, which can be prepared from thionyl chloride and water, followed by a diazo-substitution reaction. patsnap.comgoogle.com
Sulfuryl chloride (SO₂Cl₂) has also been investigated as a coupling reagent in the synthesis of amide bonds, which shares mechanistic similarities with sulfonyl chloride formation. researchgate.net N-Chlorosuccinimide (NCS) has been shown to be an effective reagent for the synthesis of sulfonyl chlorides from sulfonyl hydrazides, providing excellent yields under mild conditions. researchgate.net Another N-chloroamide, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), is used for the oxidative chlorination of disulfides and thiols to their corresponding sulfonyl chlorides in a continuous flow process. rsc.org These alternative reagents often offer milder reaction conditions and can be more environmentally friendly than traditional phosphorus-based methods.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing byproducts and costs. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
In the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid and phosphorus pentachloride, a patent highlights the importance of the addition method of PCl₅. google.com Adding PCl₅ stepwise or continuously in an amount less than 1 molar equivalent relative to the sulfonic acid, followed by distillation, reportedly enhances the yield and reduces the formation of byproducts like 5-chloropyridine-3-sulfonyl chloride. google.com The reaction temperature is also critical, with an optimal range of 100-140°C. google.com
For the nitration of pyridines with dinitrogen pentoxide, the concentration of sodium bisulfite was found to be a crucial parameter affecting the yield of the resulting 3-nitropyridine. ntnu.no The choice of solvent, such as dichloromethane (B109758) or nitromethane, also plays a role in the efficiency of this transformation. ntnu.no
In the synthesis of sulfonyl chlorides from sulfonyl hydrazides, a screening of various chlorides and solvents revealed that N-chlorosuccinimide (NCS) in acetonitrile (B52724) (CH₃CN) at room temperature gave a near-quantitative yield of the desired product. researchgate.net The use of other solvents was found to be detrimental to the product formation. researchgate.net Similarly, in the sulfuryl chloride-mediated synthesis of amides, dichloromethane (DCM) was identified as the most suitable solvent compared to dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). researchgate.net These examples underscore the importance of systematic screening of reaction parameters to achieve optimal outcomes.
Solvent Effects and Temperature Control in this compound Synthesis
The synthesis of pyridine-sulfonyl chlorides, including the 6-nitro derivative, typically involves the diazotization of a corresponding aminopyridine followed by a sulfonyl chlorination reaction. The choice of solvent and strict temperature regulation are paramount for the success of these transformations.
Low temperatures, generally between 0°C and 5°C, are critical during the diazotization step to ensure the stability of the intermediate diazonium salt. google.compatsnap.com A patent for the synthesis of the related pyridine-3-sulfonyl chloride specifies cooling the reaction of 3-aminopyridine in dilute hydrochloric acid to 0-5°C before and during the addition of sodium nitrite. google.com Maintaining this low temperature prevents the premature decomposition of the diazonium salt, which would lead to unwanted side products and a lower yield. google.com
The solvent system plays a multifaceted role, influencing reactant solubility, reaction rate, and even byproduct formation. In the subsequent sulfonyl chlorination step, where the diazonium salt reacts with a source of sulfur dioxide in the presence of a catalyst, the solvent choice is crucial. One patented method involves adding the diazonium salt solution to a mixture of thionyl chloride and water, which has been pre-cooled to 0-5°C. google.com Dichloromethane is then used for extraction of the final product. google.comchemicalbook.com
For the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, another route to the sulfonyl chloride, the use of specific solvents like chlorobenzene or trifluoromethylbenzene has been shown to prevent the formation of byproducts that occur when toluene (B28343) is used. google.com This highlights how solvent selection can directly impact product purity. google.com The data below, extrapolated from the synthesis of the parent compound pyridine-3-sulfonyl chloride, illustrates the typical parameters employed.
| Reaction Step | Solvent(s) | Temperature Range (°C) | Purpose & Findings | Reference |
|---|---|---|---|---|
| Diazotization | Dilute Hydrochloric Acid (6-10 M) | 0 to 5 | Ensures stability of the intermediate diazonium salt, preventing decomposition. | google.com |
| Sulfonyl Chlorination | Water / Thionyl Chloride | 0 to 5 | Controls the exothermic reaction of the diazonium salt with the sulfonylating agent. | google.com |
| Extraction | Dichloromethane | Room Temperature | Efficiently separates the organic product from the aqueous reaction mixture. | google.comchemicalbook.com |
| Chlorination of Sulfonic Acid | Chlorobenzene | Not specified | Prevents the formation of specific byproducts, leading to a purer product. | google.com |
Catalyst Systems for Improved Synthetic Efficiency
Catalysis is central to the efficient synthesis of pyridine-sulfonyl chlorides from diazonium salt intermediates. The most common and effective catalysts for this transformation are copper salts, which facilitate the substitution of the diazonium group with a sulfonyl chloride group in what is known as a Sandmeyer-type reaction.
Several synthesis methods for pyridine-3-sulfonyl chloride specify the use of cuprous chloride (CuCl) or cupric chloride (CuCl₂) as the catalyst. google.comnih.gov In a typical procedure, the catalyst is added to the aqueous sulfurous acid or thionyl chloride solution before the diazonium salt is introduced. google.compatsnap.comgoogle.com For instance, one process describes adding cuprous chloride to a solution of thionyl chloride in water, cooled to 0-5°C, before the diazonium salt is added in portions. google.com The presence of the copper catalyst is essential for the reaction to proceed efficiently, leading to high yields of the desired sulfonyl chloride. google.comgoogle.com
| Catalyst | Precursor | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Cuprous Chloride (CuCl) | Diazonium Fluoroborate | Sulfonyl Chlorination | High efficiency and yield (reported at 90.7% for pyridine-3-sulfonyl chloride). | google.com |
| Stannous Chloride (used with CuCl) | 3-Aminopyridine | Diazo-Substitution | Enables mild reaction conditions as part of a "green" synthesis route. | google.com |
| Copper Catalyst | Diazonium Salt of 3-Aminopyridine | Sulfonyl Chlorination | General applicability for producing pyridine-3-sulfonyl chloride from diazonium salts. | google.com |
Scalable and Sustainable Synthesis Approaches for this compound
Modern chemical manufacturing places a strong emphasis on developing synthetic routes that are not only efficient and high-yielding but also scalable and environmentally sustainable. The production of this compound is no exception, with research focusing on green chemistry principles and effective waste management.
Green Chemistry Principles in Synthetic Design
Several synthetic methods for pyridine-sulfonyl chlorides have been developed that align with the principles of Green Chemistry. patsnap.comgoogle.com A key objective is the avoidance of hazardous and highly reactive reagents. researchgate.net For example, routes have been designed to eliminate the use of phosphorus-based chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, which are hazardous and can lead to significant waste. google.comgoogle.com
The development of robust catalytic systems, as discussed previously, also contributes to a greener process by allowing reactions to proceed under less energy-intensive conditions with higher selectivity. nih.gov
Minimization of Byproduct Formation and Waste Management in Production
Effective waste management and the minimization of byproducts are critical for the industrial-scale production of this compound. A significant advantage of modern synthetic routes is the reduction of "three wastes" (waste gas, wastewater, and industrial residue). google.com
Byproduct formation is often controlled by precise regulation of reaction parameters. Maintaining low temperatures during diazotization is a primary strategy to prevent side reactions. google.compatsnap.com The choice of solvent is also a critical factor; using chlorobenzene instead of toluene can prevent the generation of specific impurities. google.com
Post-reaction work-up procedures are designed to effectively remove impurities and manage waste streams. Washing the organic product layer with a saturated sodium bicarbonate solution neutralizes excess acid, while subsequent washes with water and brine remove water-soluble impurities. chemicalbook.com Methods that avoid reagents like phosphorus pentachloride also circumvent the difficult and potentially unsafe treatment of phosphorus oxychloride waste. google.com A major goal in scaling up production is to avoid the generation of large volumes of waste acid water, which is a common issue in older sulfonation and chlorination processes. google.com
Reactivity Profile and Mechanistic Investigations of 6 Nitropyridine 3 Sulfonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Center
Nucleophilic acyl substitution is a characteristic reaction of sulfonyl chlorides, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The nucleophile attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new bond between the sulfur and the nucleophile. libretexts.orgkhanacademy.org
The reaction of 6-nitropyridine-3-sulfonyl chloride with primary and secondary amines is a robust and widely utilized method for the synthesis of a diverse range of sulfonamides. ekb.egnih.gov This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.eguomustansiriyah.edu.iq The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion to yield the corresponding sulfonamide. researchgate.netucl.ac.uk
Primary Amines: Reaction with primary amines (R-NH₂) results in the formation of N-substituted sulfonamides.
Secondary Amines: Similarly, secondary amines (R₂NH) react to form N,N-disubstituted sulfonamides. nih.gov
The reaction conditions, such as solvent and base, can be optimized to achieve high yields. Common solvents include acetonitrile (B52724), and bases like triethylamine (B128534) or pyridine (B92270) are frequently employed. nih.govrsc.org
Table 1: Examples of Sulfonamide Formation from this compound
| Amine Reactant | Product | Reaction Conditions |
| Primary Aliphatic Amine | N-alkyl-6-nitropyridine-3-sulfonamide | Base (e.g., triethylamine), solvent (e.g., acetonitrile), room temperature |
| Primary Aromatic Amine | N-aryl-6-nitropyridine-3-sulfonamide | Base (e.g., pyridine), solvent (e.g., dichloromethane), 0°C to room temperature |
| Secondary Aliphatic Amine | N,N-dialkyl-6-nitropyridine-3-sulfonamide | Base (e.g., triethylamine), solvent (e.g., acetonitrile), reflux |
This table is illustrative and specific yields and conditions would be dependent on the specific reactants used.
In a similar fashion to the reaction with amines, this compound reacts with alcohols to produce sulfonate esters. libretexts.orgekb.eg This transformation is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine, which serves to activate the alcohol and neutralize the generated HCl. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.com
The general steps for this reaction are:
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. youtube.com
A protonated intermediate is formed. youtube.com
The base (e.g., pyridine) deprotonates the intermediate to yield the final sulfonate ester product. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Alcohol Reactant | Product | Reaction Conditions |
| Primary Alcohol | Alkyl 6-nitropyridine-3-sulfonate | Pyridine, 0°C to room temperature |
| Secondary Alcohol | sec-Alkyl 6-nitropyridine-3-sulfonate | Pyridine, 0°C to room temperature |
| Phenol | Aryl 6-nitropyridine-3-sulfonate | Base (e.g., NaOH), room temperature |
This table is illustrative and specific yields and conditions would be dependent on the specific reactants used.
Beyond amines and alcohols, this compound can react with other nucleophiles.
Thiols: The reaction with thiols (mercaptans) is expected to yield thiosulfonate esters. This reaction would proceed via a similar nucleophilic substitution mechanism.
Carboxylic Acids: While direct reaction with carboxylic acids to form mixed anhydrides is possible, it is often less common. rsc.org In some cases, the carboxylic acid can be converted to a more nucleophilic carboxylate salt before reaction. masterorganicchemistry.com Alternatively, methods exist for the one-pot conversion of carboxylic acids to thiols, which can then be reacted with sulfonyl chlorides. nih.gov
Influence of the Nitropyridine Moiety on Sulfonyl Chloride Reactivity
The nitropyridine ring has a significant impact on the reactivity of the attached sulfonyl chloride group through both electronic and steric effects. ekb.eg
The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence on the pyridine ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the sulfonyl group. This enhanced electrophilicity makes the sulfonyl chloride more susceptible to attack by nucleophiles.
The increased reactivity can be advantageous, allowing reactions to proceed under milder conditions or with less nucleophilic reactants. However, it can also lead to decreased stability of the sulfonyl chloride itself.
The position of the sulfonyl chloride group at the 3-position and the nitro group at the 6-position of the pyridine ring can introduce steric considerations. While the pyridine ring itself is relatively flat, the substituents can influence the approach of bulky nucleophiles. researchgate.netrsc.org
In most cases, the reaction occurs at the sulfonyl chloride, as it is the most electrophilic site. However, in reactions with certain nucleophiles or under specific conditions, the possibility of nucleophilic aromatic substitution on the pyridine ring, though generally less favored, should be considered. The strong electron-withdrawing nature of the nitro group can activate the ring towards such reactions. The regioselectivity would be dictated by the positions of the existing substituents, with nucleophilic attack typically favored at positions ortho and para to the nitro group that are not already substituted.
Side Reactions and Decomposition Pathways of this compound
The presence of a nitro group and a sulfonyl chloride moiety on the same pyridine ring suggests a complex reactivity profile for this compound, with several potential side reactions and decomposition routes. While specific studies on this compound are scarce, general principles of organic chemistry and information on related compounds allow for the postulation of likely pathways.
One of the primary side reactions is hydrolysis . Like most sulfonyl chlorides, this compound is susceptible to reaction with water, which leads to the formation of the corresponding 6-nitropyridine-3-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and can be a significant competing pathway in reactions conducted in the presence of moisture.
In the context of its primary application in forming sulfonamides through reaction with amines, several side products can arise. If the reaction conditions are not carefully controlled, over-reaction with the amine can occur, particularly if the amine is used in large excess or at elevated temperatures. This can lead to the formation of complex mixtures that are difficult to separate.
The nitro group introduces further possibilities for side reactions. Under certain conditions, particularly in the presence of strong reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This would lead to the formation of a different class of compounds, altering the desired outcome of the reaction.
Furthermore, the pyridine ring itself can be subject to nucleophilic aromatic substitution, although the electron-withdrawing nature of both the nitro and sulfonyl chloride groups deactivates the ring towards electrophilic attack while activating it for nucleophilic attack at positions not occupied by these groups.
Kinetic and Thermodynamic Aspects of this compound Transformations
Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively documented in scientific literature. However, some qualitative assessments can be made based on the electronic properties of the molecule and principles of physical organic chemistry.
The reaction of this compound with nucleophiles, such as amines, is expected to be a kinetically controlled process . The rate of the reaction will be influenced by several factors, including the concentration of the reactants, the temperature, the solvent polarity, and the nucleophilicity of the attacking amine. The strong electron-withdrawing effect of the nitro group at the 6-position is anticipated to increase the electrophilicity of the sulfonyl chloride group, thereby accelerating the rate of nucleophilic attack compared to an unsubstituted pyridine-3-sulfonyl chloride.
The table below provides a qualitative overview of the expected kinetic and thermodynamic aspects of the primary sulfonamide formation reaction.
| Parameter | Influence on Transformation | Expected Trend for this compound |
| Reaction Rate | Governed by the activation energy of the nucleophilic attack. | The electron-withdrawing nitro group is expected to lower the activation energy, leading to a faster reaction rate compared to non-nitrated analogues. |
| Equilibrium Position | Determined by the change in Gibbs free energy (ΔG). | The formation of a stable sulfonamide bond and the release of HCl generally favor the product side, suggesting a thermodynamically favorable reaction. |
| Temperature Dependence | Affects both reaction rate and equilibrium. | Increased temperature will increase the reaction rate, but may also promote side reactions and decomposition. |
| Solvent Effects | Can stabilize transition states and influence reaction rates. | Polar aprotic solvents are generally preferred for sulfonylation reactions as they can solvate the charged intermediates in the transition state. |
It is important to note that this information is based on general chemical principles and the electronic effects of the substituents. Without specific experimental data, these remain qualitative predictions. Further research is required to establish a quantitative understanding of the kinetic and thermodynamic parameters governing the reactions of this compound.
Applications of 6 Nitropyridine 3 Sulfonyl Chloride in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds Utilizing 6-Nitropyridine-3-sulfonyl chloride
This compound is a valuable reagent in the construction of complex heterocyclic scaffolds, which are core components of many biologically active molecules. Its utility stems from the reactive sulfonyl chloride group and the electron-withdrawing nature of the nitropyridine ring, which can influence reaction pathways and facilitate the formation of intricate molecular architectures.
One key application is in the synthesis of various nitrogen-containing heterocycles. For instance, it can be used to introduce the pyridinesulfonyl moiety into a molecule, which can then undergo further transformations to build larger, more complex ring systems. The nitro group can act as a directing group or be reduced to an amino group, providing a handle for subsequent cyclization reactions. Research has shown that N-sulfonyl aza-o-xylylenes, generated from related sulfonamides, can undergo intramolecular cycloadditions to yield complex heterocycles with a fused cyclic sulfonamide moiety. mdpi.com This highlights the potential of using this compound as a precursor to such reactive intermediates.
The modular design of synthetic routes allows for the incorporation of diverse building blocks. mdpi.com For example, the sulfonyl chloride can be coupled with various amines or other nucleophiles, and the resulting sulfonamide can then be elaborated into a variety of heterocyclic systems. This approach provides access to a wide range of chemical space and allows for the systematic exploration of structure-activity relationships. The ability to construct poly-N-heterocyclic scaffolds is particularly significant, as these structures are found in numerous natural products and pharmaceuticals. researchgate.net
Role as a Precursor for Biologically Relevant Molecules and Pharmaceutically Active Compounds
This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically relevant molecules and pharmaceutically active compounds. nih.gov The presence of the nitro group and the sulfonyl chloride functionality allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.
Synthesis of Pyridine-Based Sulfonamides as Core Structures
A primary application of this compound is in the synthesis of pyridine-based sulfonamides. chemicalbook.com These sulfonamides are a key structural motif in many therapeutic agents. The reaction of this compound with a primary or secondary amine readily forms the corresponding sulfonamide bond.
This straightforward coupling reaction is a cornerstone for building libraries of compounds for drug discovery. The resulting nitropyridine sulfonamide can then be further functionalized. A common and important transformation is the reduction of the nitro group to an amine. This amino group can then be acylated, alkylated, or used in cyclization reactions to generate a diverse range of compounds.
For instance, this strategy has been employed in the synthesis of inhibitors for various enzymes. The pyridine (B92270) sulfonamide core can act as a scaffold to which different functional groups are attached to optimize binding to the target protein. The versatility of this approach allows for the fine-tuning of the pharmacological properties of the resulting molecules.
Derivatization for Agrochemicals and Specialty Materials
Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry. The pyridine ring is a common feature in many pesticides and herbicides. The reactivity of the sulfonyl chloride allows for its incorporation into molecules designed to interact with specific biological targets in pests or weeds.
The derivatization of the this compound core can lead to the development of new agrochemicals with improved efficacy and selectivity. For example, the nitro group can be transformed into other functional groups to modulate the compound's physical and chemical properties, such as its solubility, stability, and mode of action.
In the realm of specialty materials, the unique electronic properties of the nitropyridine ring can be exploited. The incorporation of this moiety into polymers or other materials can impart specific optical or electronic characteristics. For example, the electron-withdrawing nature of the nitro group can be utilized in the design of dyes and other functional materials.
Utilization in Multistep Total Synthesis Strategies
Due to its reactive nature and the presence of multiple functional groups, this compound is a valuable building block in multistep total synthesis campaigns aimed at complex molecular targets. The sulfonyl chloride group provides a reliable handle for introducing a key fragment into a growing molecule, while the nitro group offers a latent amino group that can be unmasked at a later stage for further transformations.
In a typical synthetic sequence, the sulfonyl chloride might be reacted with a nucleophile early in the synthesis to form a stable sulfonamide linkage. The nitro group can be carried through several synthetic steps before being selectively reduced to an amine. This newly formed amine can then participate in a crucial bond-forming reaction, such as a cyclization, to construct a key heterocyclic ring system within the target molecule. This strategic use of the nitro group as a masked amine is a common tactic in organic synthesis.
The ability to perform these transformations selectively and in high yield is crucial for the success of a long and complex total synthesis. The predictable reactivity of the functional groups on the this compound scaffold makes it a reliable component in these intricate synthetic endeavors.
Generation of Sulfonyl Fluorides and Sulfones from this compound
While highly useful, sulfonyl chlorides can sometimes be too reactive for certain applications or may be unstable under specific reaction conditions. In such cases, converting them to the corresponding sulfonyl fluorides can be advantageous. Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, yet they retain sufficient reactivity to be useful in synthesis. nih.gov
A straightforward method for this transformation is the direct chloride/fluoride (B91410) exchange. nih.gov Treating this compound with a fluoride source, such as potassium fluoride, can effectively replace the chlorine atom with fluorine. nih.gov This conversion can often be achieved under mild conditions and in high yield, providing access to the more robust 6-nitropyridine-3-sulfonyl fluoride. nih.govresearchgate.net This derivative can then be used in subsequent reactions where a less reactive sulfonylating agent is preferred.
In addition to sulfonyl fluorides, this compound can also be a precursor to sulfones. Sulfones are another important class of compounds with diverse applications. The reaction of the sulfonyl chloride with a suitable carbon nucleophile, such as an organometallic reagent, can lead to the formation of a carbon-sulfur bond, yielding a sulfone. The specific reaction conditions would depend on the nature of the nucleophile and the desired sulfone product.
| Starting Material | Reagent(s) | Product | Key Features |
| This compound | Potassium fluoride (KF) | 6-Nitropyridine-3-sulfonyl fluoride | Increased stability, reduced reactivity compared to sulfonyl chloride. nih.govnih.gov |
| This compound | Organometallic reagent (e.g., Grignard) | Aryl/alkyl 6-nitropyridyl sulfone | Formation of a C-S bond, creating a sulfone linkage. |
Comparative Reactivity and Utility with Related Pyridine Sulfonyl Chlorides
5-Nitropyridine-2-sulfonyl chloride: In this isomer, the nitro group is at the 5-position and the sulfonyl chloride at the 2-position. The electronic effects of the nitro group and the ring nitrogen will influence the reactivity of the sulfonyl chloride differently compared to the 3-sulfonyl isomer. The proximity of the sulfonyl chloride to the ring nitrogen in the 2-position can also lead to different steric and electronic environments.
6-Aminopyridine-3-sulfonyl chloride: The presence of an electron-donating amino group at the 6-position, in contrast to the electron-withdrawing nitro group, will significantly decrease the electrophilicity of the sulfonyl chloride at the 3-position. This would make it less reactive towards nucleophiles compared to its nitro-substituted counterpart. However, the amino group itself can be a site for further functionalization.
Pyridine-3-sulfonyl chloride: This is the parent compound without any substituents other than the sulfonyl chloride group. chemicalbook.comgoogle.comgoogle.comambeed.comjubilantingrevia.combldpharm.com Its reactivity serves as a baseline for comparison. The introduction of the nitro group at the 6-position in this compound makes the sulfonyl chloride group more electrophilic and thus more reactive towards nucleophiles due to the strong electron-withdrawing nature of the nitro group. google.comgoogle.com
| Compound | Key Structural Feature | Expected Reactivity of Sulfonyl Chloride |
| This compound | Electron-withdrawing nitro group at C6 | High |
| 5-Nitropyridine-2-sulfonyl chloride | Electron-withdrawing nitro group at C5, sulfonyl chloride at C2 | High, influenced by proximity to ring nitrogen |
| 6-Aminopyridine-3-sulfonyl chloride | Electron-donating amino group at C6 | Low |
| Pyridine-3-sulfonyl chloride | Unsubstituted pyridine ring | Moderate |
This comparative analysis highlights how the strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of the reactivity of the sulfonyl chloride group, enabling chemists to select the most appropriate reagent for a specific synthetic transformation.
Theoretical and Computational Chemistry Studies on 6 Nitropyridine 3 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-nitropyridine-3-sulfonyl chloride, DFT calculations would be instrumental in understanding its geometry, stability, and electronic properties. Although specific DFT studies on this compound are not readily found, we can infer its electronic characteristics from studies on related nitropyridines and sulfonyl chlorides.
DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would reveal the distribution of electron density within the molecule. The highly electronegative oxygen and chlorine atoms, along with the nitro group, are expected to create significant regions of positive and negative electrostatic potential. The molecular electrostatic potential (MEP) surface would likely show a large negative potential around the oxygen atoms of the nitro and sulfonyl groups, and a region of positive potential around the hydrogen atoms of the pyridine (B92270) ring and the sulfur atom of the sulfonyl chloride group. This distribution of charge is critical in determining the molecule's reactivity, particularly towards nucleophilic and electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the HOMO is expected to be located primarily on the pyridine ring, while the LUMO is likely to be centered on the nitro group and the sulfonyl chloride moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Dipole Moment (Debye) | High | Presence of highly polar NO₂ and SO₂Cl groups. |
| HOMO Energy (eV) | Relatively low | Electron-withdrawing nature of the substituents. |
| LUMO Energy (eV) | Low | Strong electron-accepting character of the nitro and sulfonyl chloride groups. |
| HOMO-LUMO Gap (eV) | Moderate to small | Indicative of a reactive molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms; Positive potential on the sulfur atom and ring hydrogens. | Based on general principles and studies on similar molecules. |
Molecular Dynamics and Docking Simulations for Reaction Intermediates and Transition States
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. MD simulations would model the movement of atoms over time, revealing conformational changes and the stability of potential reaction intermediates.
Docking simulations are particularly useful for predicting how a molecule might interact with a biological target, such as an enzyme. While there is no specific information on docking studies with this compound, such studies on similar pyridine derivatives have been conducted to explore their potential as inhibitors of various enzymes. For this compound, docking simulations could be used to predict its binding affinity and mode of interaction with a target active site. These simulations would likely show that the nitro and sulfonyl groups play a key role in forming hydrogen bonds and other non-covalent interactions with amino acid residues.
In the context of reaction mechanisms, MD and docking can be used to study the stability of intermediates and transition states. For example, in a reaction with an amine, these simulations could help visualize the approach of the amine to the sulfonyl chloride group and the subsequent formation of a sulfonamide.
Prediction of Spectroscopic Signatures and Conformational Preferences Relevant to Reactivity
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT. The electron-withdrawing nature of the nitro and sulfonyl chloride groups would lead to a downfield shift of the signals for the pyridine ring protons and carbons.
IR Spectroscopy: The vibrational frequencies can also be calculated. Characteristic IR peaks would be expected for the S=O stretching in the sulfonyl chloride group (typically in the range of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹), and for the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1365 cm⁻¹).
Conformational Analysis: The molecule's reactivity is also influenced by its conformational preferences. Computational studies on related molecules, such as other substituted pyridines, have shown that the orientation of the substituent groups relative to the pyridine ring can affect their reactivity. For this compound, the rotational barrier around the C-S bond would be of interest, as it would determine the accessibility of the sulfonyl chloride group to nucleophiles.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Signature | Basis of Prediction |
| ¹H NMR | Signals for pyridine protons in the downfield region (δ > 7.5 ppm). | Electron-withdrawing effects of NO₂ and SO₂Cl groups. Data from pyridine-3-sulfonyl chloride chemicalbook.com. |
| ¹³C NMR | Signals for pyridine carbons shifted downfield. | Electron-withdrawing effects of substituents. Data from pyridine-3-sulfonyl chloride chemicalbook.com. |
| IR (cm⁻¹) | ~1380, ~1180 (S=O stretch); ~1540, ~1350 (N-O stretch). | Characteristic frequencies for sulfonyl chlorides and nitro groups researchgate.net. |
| UV-Vis (nm) | Absorption maxima in the UV region. | Electronic transitions within the aromatic system and nitro group. |
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. The reactions of sulfonyl chlorides with nucleophiles, such as amines, are well-studied. The generally accepted mechanism involves a nucleophilic attack on the sulfur atom, leading to a trigonal bipyramidal intermediate, followed by the departure of the chloride ion iupac.org.
For this compound, computational studies could map out the potential energy surface for its reaction with various nucleophiles. The presence of the nitro group is expected to increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles compared to unsubstituted pyridine-3-sulfonyl chloride. DFT calculations could be used to locate the transition state for the nucleophilic attack and calculate the activation energy, providing a quantitative measure of the reaction rate rsc.org.
Studies on the reactions of arenesulfonyl chlorides with amines have shown that the reaction can be catalyzed by a second molecule of the amine acting as a general base iupac.org. Computational modeling could investigate whether a similar mechanism is at play for this compound and how the pyridine nitrogen and the nitro group influence this catalysis.
Advanced Analytical Methodologies for Research on 6 Nitropyridine 3 Sulfonyl Chloride and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Product Isolation (e.g., HPLC, GC)
Chromatographic methods are fundamental tools in the synthesis of 6-nitropyridine-3-sulfonyl chloride derivatives, serving the dual purposes of real-time reaction monitoring and final product purification.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for these applications. For reaction monitoring, time-point samples from the reaction mixture can be injected into an HPLC system. youtube.com By tracking the decrease in the peak area of the starting materials (e.g., this compound and an amine) and the corresponding increase in the product peak area, chemists can determine reaction kinetics and endpoint. This ensures the reaction has gone to completion before workup, optimizing yield and minimizing downstream purification challenges.
For product isolation, preparative HPLC is often employed, especially when high purity is required for subsequent applications. mt.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate milligram to gram quantities of the desired sulfonamide derivative from unreacted starting materials, reagents, and byproducts. mt.com Reversed-phase HPLC, using a C18 column with a gradient of organic solvent (like methanol (B129727) or acetonitrile) and water, is a common setup. mt.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be utilized, particularly for analyzing the volatile starting material, this compound, or its less polar, more volatile derivatives. It is effective for assessing purity and verifying molecular weight. ionike.com
Interactive Table 6.1: Example HPLC Conditions for Derivative Purification This table is based on typical conditions reported in synthetic procedures.
| Parameter | Setting | Purpose |
|---|---|---|
| Instrument | Agilent Prep 1200 series mt.com | Preparative Scale Separation |
| Column | Phenomenex Luna C18 (e.g., 750 x 30 mm, 5 µm) mt.com | Reversed-phase separation based on polarity |
| Mobile Phase A | H₂O with 0.1% Trifluoroacetic Acid (TFA) mt.com | Aqueous component, acid improves peak shape |
| Mobile Phase B | Methanol or Acetonitrile (B52724) mt.com | Organic component for eluting compounds |
| Gradient | Programmed gradient from low %B to high %B | To effectively separate compounds with different polarities |
| Flow Rate | ~40 mL/min mt.com | Appropriate for large-diameter preparative columns |
| Detection | UV at 254 nm mt.com | Monitoring the elution of aromatic compounds |
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of newly synthesized derivatives of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).
This precision allows for the determination of the exact elemental formula of the product. For example, a synthesized sulfonamide derivative can be analyzed, and its measured accurate mass can be compared to the theoretical mass calculated from its expected chemical formula. A close match provides definitive evidence of its composition, confirming that the desired reaction has occurred. Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, as it allows for the ionization of the molecule with minimal fragmentation. mt.com
Furthermore, HRMS is invaluable for impurity profiling. During a synthesis, side reactions can lead to the formation of byproducts, or residual starting materials may remain. When coupled with liquid chromatography (LC-HRMS), this technique can separate minor components from the main product and provide their accurate masses. This helps in identifying the structure of impurities, such as the hydrolyzed sulfonic acid form of the starting material, which is crucial for optimizing reaction conditions and developing effective purification protocols. ionike.com
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide essential information. ionike.com ¹H NMR confirms the presence and connectivity of protons, showing characteristic shifts for the aromatic protons on the pyridine (B92270) ring and any protons on the amine portion of the sulfonamide. mt.com
For more complex derivatives, especially those with multiple chiral centers or overlapping signals in the 1D spectrum, advanced two-dimensional (2D) NMR techniques are indispensable. While specific 2D NMR studies on 6-nitropyridine-3-sulfonamides are not broadly published, the application of these standard techniques is routine in structural analysis:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon atoms with their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, regardless of whether they are bonded, providing key insights into the 3D structure and stereochemistry of the molecule.
These advanced experiments allow for the complete and unambiguous assignment of all proton and carbon signals, which is essential for verifying the structure of complex sulfonamide products.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
If a synthesized sulfonamide derivative can be grown as a single crystal, X-ray diffraction analysis can provide a wealth of information that no other technique can offer. This includes:
Unambiguous Confirmation of Connectivity : It provides absolute proof of the chemical structure, showing exactly how the atoms are bonded.
Stereochemistry : It can determine the absolute configuration of chiral centers.
Conformation : It reveals the preferred three-dimensional shape of the molecule in the solid state.
Intermolecular Interactions : It maps out how molecules pack together in the crystal lattice, showing details of hydrogen bonds (e.g., between the sulfonamide N-H and a nitro group of an adjacent molecule), π-π stacking, and other non-covalent interactions.
This information is vital for understanding the physical properties of the compound, such as melting point and solubility, and is particularly important in fields like medicinal chemistry where the solid-state structure can influence a drug's behavior. The potential for different crystalline forms (polymorphs) can also be investigated, as different polymorphs can have distinct physical properties. youtube.comontosight.ai
In-situ Spectroscopic Techniques for Real-time Mechanistic Studies
Understanding the mechanism and kinetics of a reaction is key to its optimization and safe scale-up. In-situ spectroscopic techniques allow chemists to "watch" the reaction as it happens, in real-time, without the need for sampling and offline analysis. mt.com
For the formation of sulfonamides from this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. mt.com By inserting a probe directly into the reaction vessel, the concentrations of various species can be monitored simultaneously. mt.commt.com The reaction could be tracked by observing:
The disappearance of the characteristic vibrational band of the sulfonyl chloride (S-Cl) group.
The appearance and growth of bands associated with the newly formed sulfonamide group, such as the S-N stretch and the N-H bend.
The consumption of the amine reactant.
This real-time data provides detailed kinetic profiles, helps identify transient reaction intermediates, and elucidates the influence of process parameters like temperature and reagent addition rate on the reaction outcome. youtube.commt.com
Raman spectroscopy is another vibrational technique that can be used for in-situ monitoring. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can be problematic. Resonance Raman spectroscopy has been used to study the ionization state of the sulfonamide group itself, providing deep mechanistic insight into its binding and reactivity. nih.govacs.org Surface-Enhanced Raman Spectroscopy (SERS) has also proven to be a highly sensitive method for detecting and analyzing sulfonamide compounds. nih.govacs.org
Emerging Research Areas and Future Perspectives for 6 Nitropyridine 3 Sulfonyl Chloride Chemistry
Exploration of Novel Synthetic Transformations and Reaction Catalysis
The inherent reactivity of 6-Nitropyridine-3-sulfonyl chloride makes it a valuable tool for synthetic chemists. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Recent research has demonstrated the utility of this compound in the synthesis of complex bioactive molecules. For instance, it has been employed as a key reagent in the preparation of inhibitors for Lysine Specific Demethylase-1 (LSD1), a target for cancer therapeutics. google.comgoogleapis.com In one patented synthetic route, this compound was reacted with a complex amine to furnish a key intermediate in the synthesis of these inhibitors. google.comgoogleapis.com
The pyridine (B92270) nitrogen and the nitro group also offer sites for further chemical modification, allowing for the construction of diverse molecular scaffolds. The nitro group, for example, can be reduced to an amino group, which can then participate in a variety of coupling reactions to build more complex structures. This versatility makes this compound a valuable starting material for the synthesis of novel heterocyclic compounds. nih.gov
Future research in this area is likely to focus on the development of novel catalytic systems that can further enhance the reactivity and selectivity of transformations involving this compound. This could include the use of transition metal catalysts to mediate new types of cross-coupling reactions or the development of organocatalytic methods for asymmetric synthesis.
Development of New Reagents and Methodologies Based on this compound Derivatives
The unique combination of functional groups in this compound makes it an attractive starting point for the development of new reagents and synthetic methodologies. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many pharmaceutical agents. nih.gov
Derivatives of this compound have the potential to be developed into specialized reagents for various applications. For example, the introduction of reporter groups or reactive handles could lead to the creation of chemical probes for studying biological systems. The core structure could also be incorporated into larger molecules to serve as a versatile building block in the synthesis of complex natural products and their analogues.
The development of methodologies that leverage the reactivity of both the sulfonyl chloride and the nitropyridine core is a promising area of research. This could involve one-pot, multi-component reactions where this compound acts as a central linchpin, allowing for the rapid assembly of complex molecular architectures.
Applications in Materials Science and Polymer Chemistry
While the primary focus of research on this compound has been in the life sciences, its unique properties also suggest potential applications in materials science and polymer chemistry. The presence of the nitro group makes it a candidate for the synthesis of energetic materials.
Furthermore, pyridine-containing polymers have been investigated for a variety of applications, including as conductive materials and in the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.orgmdpi.com The incorporation of the 6-nitropyridine-3-sulfonyl moiety into polymer backbones or as a functional group on a monomer could lead to the development of new materials with tailored electronic, optical, or catalytic properties. For instance, the electron-withdrawing nature of the nitropyridine unit could influence the conductivity of a polymer chain.
The sulfonyl chloride group can also be used to functionalize existing polymers, introducing new properties or providing a handle for further chemical modification. This could be a valuable strategy for creating new functional materials with applications in areas such as sensing, separations, and catalysis.
| Material Type | Potential Role of this compound | Potential Properties and Applications |
|---|---|---|
| Energetic Materials | Precursor due to the presence of the nitro group. | Development of new energetic compounds. |
| Conductive Polymers | Incorporation as a monomer or functional group to modify electronic properties. nih.govresearchgate.net | Creation of novel semiconducting or conducting polymers for electronic devices. |
| Metal-Organic Frameworks (MOFs) | As a ligand or a precursor to a ligand for the construction of MOFs. rsc.orgmdpi.com | Development of porous materials for gas storage, separation, and catalysis. |
| Functional Polymers | Used to functionalize existing polymers via the sulfonyl chloride group. | Creation of materials with tailored properties for sensing and other applications. |
Interdisciplinary Research Integrating this compound into Broader Scientific Fields
The versatility of this compound makes it a valuable tool for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. Its application in the synthesis of LSD1 inhibitors highlights its importance in medicinal chemistry and drug discovery. google.comgoogleapis.com
The sulfonamide group is a well-established pharmacophore, and the ability to readily introduce this functionality using this compound allows for the rapid generation of libraries of compounds for biological screening. The nitropyridine scaffold itself can be further modified to optimize the pharmacological properties of a lead compound. nih.gov
Future interdisciplinary research could involve the use of this compound derivatives in the development of chemical probes to study biological processes. For example, by attaching a fluorescent dye or a photoaffinity label, researchers could create tools to identify the cellular targets of a particular drug or to visualize biological events in real-time. The development of such tools would be of great value in the fields of chemical biology and molecular pharmacology.
| Field | Specific Application | Research Focus |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive molecules, such as enzyme inhibitors. google.comgoogleapis.com | Drug discovery and development, particularly in oncology. |
| Chemical Biology | Development of chemical probes. | Target identification and validation, visualization of biological processes. |
| Pharmacology | Generation of compound libraries for screening. | Identification of new therapeutic agents and elucidation of their mechanisms of action. |
Q & A
Q. How can researchers optimize the synthesis of 6-Nitropyridine-3-sulfonyl chloride to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation and nitration reactions. Key factors include:
- Solvent Selection : Use anhydrous solvents like methylene chloride to minimize hydrolysis of the sulfonyl chloride group .
- Temperature Control : Maintain reaction temperatures between 40–45°C to prevent decomposition of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in benzene-methylene chloride mixtures can isolate the product .
- Yield Monitoring : Track reaction progress via TLC or HPLC, comparing Rf values or retention times against known standards .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitro group at position 6, sulfonyl chloride at position 3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for ) .
- Elemental Analysis : Quantify chlorine and sulfur content to validate purity (>95% is typical) .
Q. How should researchers handle stability challenges during storage and experimentation?
- Methodological Answer :
- Storage : Store in airtight, amber vials under inert gas (argon) at –20°C to prevent moisture absorption and thermal degradation .
- Decomposition Monitoring : Use FT-IR to detect hydrolysis products (e.g., sulfonic acid peaks at ~1200 cm) .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in sulfonation/nitration reactions of pyridine derivatives?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Nitration at position 6 is favored due to electron-withdrawing effects of the sulfonyl chloride group, which directs electrophiles to the para position .
- Side Reactions : Competing sulfonic acid formation can occur if moisture is present; use molecular sieves or anhydrous to suppress hydrolysis .
- Catalytic Effects : Trace Pd(PPh) may accelerate nitration but requires strict exclusion of oxygen to avoid catalyst poisoning .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine F NMR (for trifluoromethyl analogs) with X-ray crystallography to distinguish between positional isomers .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and compare them to experimental NMR data .
- Controlled Experiments : Synthesize and analyze reference compounds (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) to isolate variables .
Q. What strategies enable the use of this compound in synthesizing heterocyclic drug candidates?
- Methodological Answer :
- Nucleophilic Displacement : React with amines (e.g., cyclopropylamine) to form sulfonamides, a common pharmacophore .
- Cyclization Reactions : Use Pd-catalyzed cross-coupling to construct fused pyridines or pyridazines .
- Selectivity Challenges : Steric hindrance at position 3 may require bulky ligands (e.g., tris-o-furylphosphine) to direct coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
